molecular formula C21H23N5O4S B12494538 2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B12494538
M. Wt: 441.5 g/mol
InChI Key: WDXCNBRCSXMWJW-UHFFFAOYSA-N
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Description

2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitro group, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach is to start with the nitration of benzamide to introduce the nitro group. This is followed by the introduction of the piperazine ring through a nucleophilic substitution reaction. The final step involves the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or methanol are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperazine ring.

Scientific Research Applications

2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperazine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

2-nitro-N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C21H23N5O4S/c1-2-19(27)25-13-11-24(12-14-25)16-9-7-15(8-10-16)22-21(31)23-20(28)17-5-3-4-6-18(17)26(29)30/h3-10H,2,11-14H2,1H3,(H2,22,23,28,31)

InChI Key

WDXCNBRCSXMWJW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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